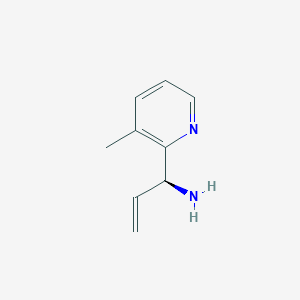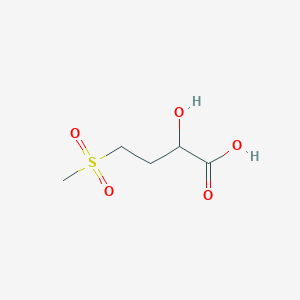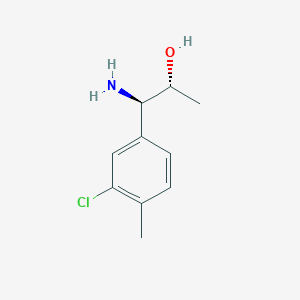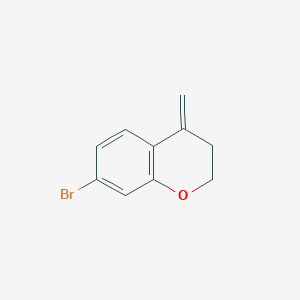
7-Bromo-4-methylenechromane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-4-methylenechromane is a heterocyclic compound with the molecular formula C10H9BrO. It is a derivative of chromane, featuring a bromine atom at the 7th position and a methylene group at the 4th position.
Preparation Methods
The synthesis of 7-Bromo-4-methylenechromane can be achieved through several routes. One common method involves the bromination of 4-methylenechromane using bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions .
Industrial production methods for this compound may involve large-scale bromination processes, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
7-Bromo-4-methylenechromane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Oxidation Reactions: The methylene group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can undergo reduction reactions to form 4-methylchromane derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield 7-methoxy-4-methylenechromane, while oxidation with potassium permanganate can produce 7-bromo-4-oxo-chromane .
Scientific Research Applications
7-Bromo-4-methylenechromane has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its potential interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.
Mechanism of Action
The mechanism of action of 7-Bromo-4-methylenechromane involves its interaction with specific molecular targets. The bromine atom and methylene group play crucial roles in its binding affinity and reactivity. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
7-Bromo-4-methylenechromane can be compared with other similar compounds, such as:
Chromane: The parent compound, lacking the bromine and methylene groups, exhibits different chemical properties and reactivity.
4-Methylenechromane: Similar to this compound but without the bromine atom, it shows different reactivity in substitution and oxidation reactions.
7-Bromo-4-chlorochromane: Another derivative with a chlorine atom instead of a methylene group, it has distinct chemical behavior and applications.
Properties
Molecular Formula |
C10H9BrO |
|---|---|
Molecular Weight |
225.08 g/mol |
IUPAC Name |
7-bromo-4-methylidene-2,3-dihydrochromene |
InChI |
InChI=1S/C10H9BrO/c1-7-4-5-12-10-6-8(11)2-3-9(7)10/h2-3,6H,1,4-5H2 |
InChI Key |
GYDVQCNQVUERNQ-UHFFFAOYSA-N |
Canonical SMILES |
C=C1CCOC2=C1C=CC(=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


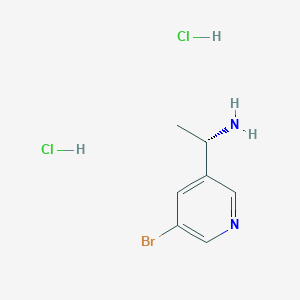
![3-Amino-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propan-1-ol](/img/structure/B13044632.png)
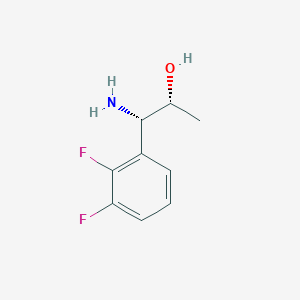
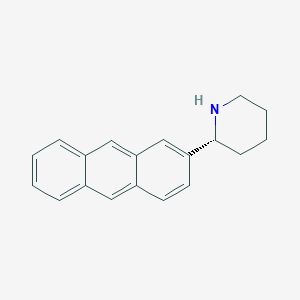
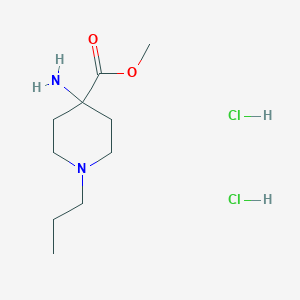
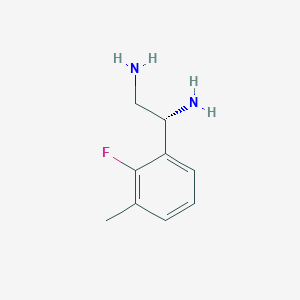
![(1R,2S)-1-Amino-1-[2-chloro-5-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13044662.png)

![(1R,2S)-1-Amino-1-[4-fluoro-3-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13044680.png)
